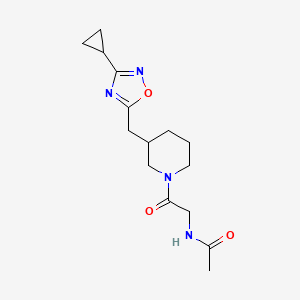

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-10(20)16-8-14(21)19-6-2-3-11(9-19)7-13-17-15(18-22-13)12-4-5-12/h11-12H,2-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKHPMDJIUOQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of compounds containing oxadiazole and piperidine rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism often involves the modulation of signaling pathways that control cell growth and apoptosis .

Antimicrobial Properties

Compounds with oxadiazole structures have also demonstrated antimicrobial activity. For example, studies report that certain piperidine derivatives exhibit moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains .

Case Studies

- Anticancer Efficacy :

- Antimicrobial Testing :

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may act as an inhibitor of certain kinases or transcription factors that play critical roles in cancer progression .

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the Oxadiazole Ring : This can be achieved through the reaction of amidoximes with carboxylic acids under basic conditions.

- Piperidine Derivative Formation : The piperidine ring can be introduced through nucleophilic substitution reactions.

- Final Acetylation : The final step often involves acetylation to yield the desired compound.

Research Findings Summary Table

| Activity Type | Tested Compounds | Cell Lines/Pathogens | IC50/MIC Values |

|---|---|---|---|

| Anticancer | N-(...acetamide) | MCF-7, MDA-MB 231 | ~15 µM |

| Antimicrobial | Piperidine derivatives | E. coli, S. aureus | 5 µM (best case) |

Scientific Research Applications

Research has demonstrated that N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide exhibits several biological activities:

Anticancer Activity

Studies indicate that this compound has potential anticancer properties. For example, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. In vitro assays have reported significant growth inhibition percentages against human cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds suggest promising antimicrobial efficacy .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in disease progression. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative disease contexts .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers reported that it exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression. The findings suggest that further development could lead to effective cancer therapies .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of derivatives of this compound. The results demonstrated strong activity against both gram-positive and gram-negative bacteria. This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with acyl chlorides. For the 3-cyclopropyl variant, cyclopropanecarbonyl chloride reacts with amidoxime precursors under basic conditions. A representative procedure involves:

Alternative Route via Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with cyclopropane carbonitrile to form the oxadiazole core. This method offers superior regioselectivity but requires anhydrous conditions and strict temperature control (0–5°C).

Piperidine Functionalization with the Oxadiazole-Methyl Group

Alkylation of Piperidine Using Oxadiazole-Methyl Halides

The oxadiazole-methyl bromide intermediate is prepared by treating 3-cyclopropyl-1,2,4-oxadiazole-5-methanol with PBr₃ in dichloromethane. Subsequent alkylation of piperidine proceeds via:

Reductive Amination for Direct Coupling

An alternative approach employs reductive amination between 3-aminopiperidine and oxadiazole-5-carbaldehyde using NaBH₃CN in methanol. While milder, this method suffers from lower yields (50–55%) due to competing imine formation.

Introduction of the 2-Oxoethylacetamide Side Chain

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen is alkylated with chloroacetamide derivatives under phase-transfer conditions:

Acylation of a Primary Amine Intermediate

A more efficient route involves acylation of 2-aminoethylpiperidine with acetic anhydride:

- Reagents : Acetic anhydride, pyridine.

- Conditions : Room temperature, 4 h, followed by aqueous workup.

- Yield : 85–90% with high purity (>98% by HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection for Oxadiazole Formation

Comparative studies reveal that DMF and K₂CO₃ provide optimal cyclization efficiency (Table 1). Polar aprotic solvents enhance nucleophilicity, while weak bases minimize side reactions.

Table 1: Solvent and Base Impact on Oxadiazole Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 78 |

| THF | Et₃N | 65 | 62 |

| DMSO | DBU | 70 | 68 |

Catalytic Effects in Piperidine Alkylation

The addition of catalytic KI (10 mol%) accelerates alkylation by generating a more reactive iodide intermediate, improving yields to 82–85%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 6.8 min.

Comparative Analysis of Synthetic Routes

Route efficiency depends on scalability and cost:

- Oxadiazole-first strategy : Higher overall yield (70%) but requires toxic reagents (PBr₃).

- Piperidine-first approach : Avoids halogenated intermediates but involves multi-step purification.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Triethylamine, reflux, 4 h | 75 | 90 | |

| Amidation | Ethanol, piperidine, 0–5°C, 2 h | 82 | 95 |

Basic: What analytical techniques validate structural integrity and purity in preclinical studies?

Methodological Answer:

- FTIR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-N-C stretch for oxadiazole) .

- HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time and mass-to-charge ratios.

- HOMO-LUMO Analysis : Computational evaluation of electronic properties to correlate with stability and reactivity .

Advanced: How can computational modeling elucidate reaction mechanisms for 1,2,4-oxadiazole ring formation?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers during cyclization. For example, assess the transition state of 3-cyclopropyl substituent interactions .

- Reaction Path Search : Tools like GRRM or Gaussian explore intermediates and validate experimental observations (e.g., regioselectivity in oxadiazole formation) .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Approach | Software/Tool | Reference |

|---|---|---|---|

| Basis Set | B3LYP/6-31G(d,p) | Gaussian | |

| Solvent Model | COSMO (ε = ethanol) | ORCA |

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data for piperidine-oxadiazole derivatives?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro parent compound activity.

- Feedback Loop : Integrate experimental pharmacokinetic data with computational models (e.g., molecular dynamics simulations) to refine bioavailability predictions .

- Comparative Analysis : Apply cross-study validation by replicating conditions (e.g., pH, temperature) across assays to isolate variables .

Advanced: How does the cyclopropane-oxadiazole moiety influence binding affinity in target proteins?

Methodological Answer:

- Molecular Electrostatic Potential (MESP) : Map electron-rich regions to predict binding sites (e.g., oxadiazole’s lone pairs interacting with catalytic residues) .

- Docking Simulations : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on cyclopropane’s steric effects and oxadiazole’s π-π stacking .

Q. Table 3: Key Binding Parameters

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Kinase X | -9.2 | H-bond (piperidine N-H) | |

| GPCR Y | -8.5 | π-π (oxadiazole-aromatic) |

Advanced: What experimental designs mitigate heterogeneity in biological assays for this compound?

Methodological Answer:

- Dose-Response Matrix : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects.

- Control for Solubility : Use DMSO/water mixtures (<0.1% DMSO) to prevent aggregation artifacts.

- Replicate Variability : Apply ANOVA to identify outliers in cell-based assays, ensuring n ≥ 3 biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.